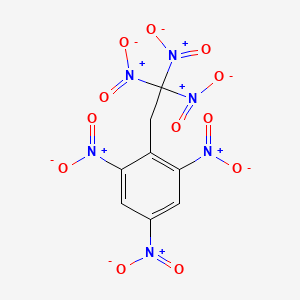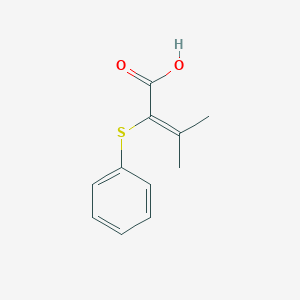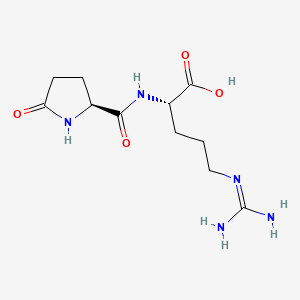
Arginylpyroglutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginylpyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid. This compound is a delivery form of arginine, which is an essential amino acid involved in various physiological processes. This compound is a crystalline solid powder with a sour taste and is soluble in cold water .
準備方法
Synthetic Routes and Reaction Conditions
Arginylpyroglutamate can be synthesized through solid-phase peptide synthesis and protein semi-synthesis methods. These techniques allow for site-specific modification of peptides and proteins, overcoming challenges posed by enzymatic arginylation methods . The synthesis involves the reaction of L-arginine with pyroglutamic acid under controlled conditions to form the desired salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process includes the purification and crystallization of the compound to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
化学反応の分析
Types of Reactions
Arginylpyroglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Arginylpyroglutamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and as a functional ingredient in dietary supplements.
作用機序
The mechanism of action of arginylpyroglutamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying proteins through arginylation, which can alter protein function and stability . This modification can affect various cellular processes, including signal transduction, protein-protein interactions, and enzyme activity.
類似化合物との比較
Similar Compounds
Pyroglutamic Acid:
Uniqueness
Arginylpyroglutamate is unique due to its dual composition of L-arginine and pyroglutamic acid. This combination allows it to serve as a delivery form of arginine, enhancing its bioavailability and effectiveness. Additionally, the compound’s ability to modify proteins through arginylation sets it apart from other similar compounds.
特性
CAS番号 |
57093-19-3 |
|---|---|
分子式 |
C11H19N5O4 |
分子量 |
285.30 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H19N5O4/c12-11(13)14-5-1-2-7(10(19)20)16-9(18)6-3-4-8(17)15-6/h6-7H,1-5H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-,7-/m0/s1 |
InChIキー |
LZXDAAFZBSZISC-BQBZGAKWSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
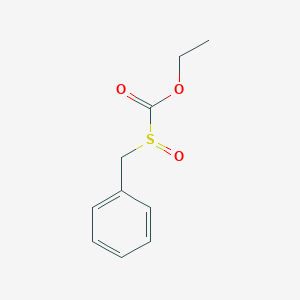
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
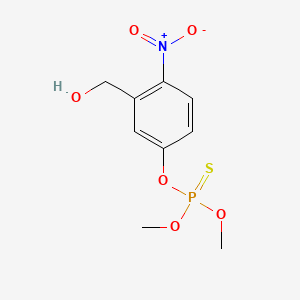
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
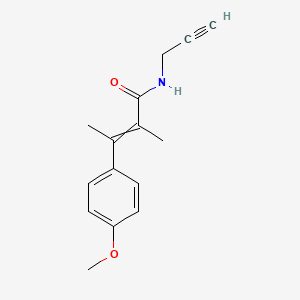

![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
